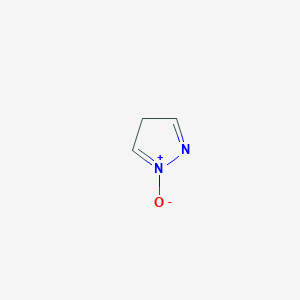

1-Oxo-4H-1lambda~5~-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

921604-86-6 |

|---|---|

Molecular Formula |

C3H4N2O |

Molecular Weight |

84.08 g/mol |

IUPAC Name |

1-oxido-4H-pyrazol-1-ium |

InChI |

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h2-3H,1H2 |

InChI Key |

WFBGJVMKJZTLKK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=N[N+](=C1)[O-] |

Origin of Product |

United States |

Theoretical and Computational Studies of 1 Oxo 4h 1λ⁵ Pyrazole

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to describing the electronic landscape of molecules. For 1-Oxo-4H-1λ⁵-pyrazole, these approaches are critical for characterizing the unusual bonding environment of the pentacoordinate nitrogen atom.

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structures of heterocyclic compounds. asrjetsjournal.orgresearchgate.net DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties. asrjetsjournal.org For pyrazole (B372694) derivatives, DFT methods such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been successfully used to obtain optimized geometrical parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

In studies of related 4H-pyrazole systems, DFT has been employed to predict their reactivity in reactions such as Diels-Alder cycloadditions. nih.govraineslab.com For instance, a computational investigation into spirocyclic 4-oxo-4H-pyrazoles revealed that strategic substitutions could dramatically enhance reaction rates. nih.govraineslab.com These studies demonstrate that DFT is a reliable method for predicting how structural modifications influence the stability and reactivity of the pyrazole scaffold. nih.gov Quantum calculations can also provide insight into reaction mechanisms and energy barriers for various chemical transformations. cuny.edu

A key structural feature of 1-Oxo-4H-1λ⁵-pyrazole is the hypervalent nitrogen atom. Computational modeling is indispensable for characterizing the geometry of this center. Hypervalent compounds are common for elements in the second and subsequent rows of the periodic table, but rarer for first-row elements like nitrogen. iitd.ac.inbritannica.com The N-X-L nomenclature is often used to classify these species, where N is the number of valence electrons on the central atom, X is the element, and L is the number of ligands. iitd.ac.innih.gov

| Parameter | Compound Class | Typical Calculated Value | Reference |

|---|---|---|---|

| N-O Distance | Neutral Pentacoordinate Nitrogen Species | 2.793 - 2.980 Å | nih.gov |

| N-O Distance | Cationic Pentacoordinate Nitrogen Species | 2.662 - 2.790 Å | nih.gov |

| Sum of Angles at Nitrogen (ΣNα) | Neutral Pentacoordinate Nitrogen Species | ~360.0° | nih.gov |

Advanced Bonding Theories in Hypervalent Nitrogen Systems

The concept of hypervalency describes molecules where a main group element appears to have more than eight electrons in its valence shell, seemingly violating the octet rule. britannica.comresearchgate.net While this model is useful, modern bonding theories provide a more nuanced description. The bonding in hypervalent compounds is often explained without invoking d-orbital participation, which was an earlier, now less-favored, explanation. iitd.ac.in

A more widely accepted model for electron-rich hypervalent species is the three-center, four-electron (3c-4e) bond, particularly for linear arrangements of atoms. iitd.ac.in For the more complex geometries around a pentacoordinate nitrogen atom, such as a trigonal bipyramid, the bonding can be described by a combination of two-center, two-electron bonds and multi-center hypervalent bonds. nih.gov In some cationic radical species, the bonding has been described as a 3-center-5-electron (3c-5e) hypervalent attractive interaction. nih.govresearchgate.net These advanced models suggest that the "extra" electrons are not located on the central atom but are instead involved in multicenter bonding, with significant electron density residing on the ligands. nih.gov Therefore, the nitrogen atom in 1-Oxo-4H-1λ⁵-pyrazole likely maintains an electron count close to an octet, with the hypervalent nature arising from these more complex bonding schemes.

Non-Classical Bonding Descriptions and Expanded Octet Models

The designation "1λ⁵-pyrazole" signifies a pentavalent nitrogen atom at position 1, a state that appears to challenge the classical octet rule. For elements in the second period of the periodic table, such as nitrogen, the absence of accessible d-orbitals makes the formation of an "expanded octet" in the traditional sense impossible libretexts.orgquora.com. Consequently, the bonding in the N-oxide group of 1-Oxo-4H-1λ⁵-pyrazole requires a more nuanced, non-classical description.

Computational and theoretical studies of N-oxides favor a model based on a dative, coordinate covalent bond, which is best represented as a highly polar N⁺–O⁻ linkage nih.govmdpi.com. In this model, the nitrogen atom formally shares its lone pair of electrons with the oxygen atom researchgate.net. This is not a simple single bond; it is characterized by a significant degree of O→N back-donation. This back-donation involves the transfer of electron density from the lone pairs of the negatively polarized oxygen atom into vacant antibonding orbitals of the nitrogen atom (e.g., LP(O) → π*C=N) nih.govrsc.org. This interaction introduces partial double bond character, resulting in an N-O bond order significantly greater than one and a shorter, more stable bond than would be expected for a simple dative bond rsc.orgnih.gov. This model accurately describes the hypervalent nature of the nitrogen atom without invoking a violation of the octet rule, providing a robust framework for understanding the electronic structure of the N-oxide functionality.

Analysis of Three-Center Four-Electron (3c-4e) Bonding in 1-Oxo-4H-1λ⁵-pyrazole

The three-center four-electron (3c-4e) bond is another model frequently used to describe bonding in hypervalent molecules, as it circumvents the need for an expanded octet on the central atom quora.com. This model involves three atoms sharing four electrons, which occupy one bonding and one non-bonding molecular orbital, leaving a higher-energy antibonding orbital empty.

While the λ⁵ notation on the nitrogen in 1-Oxo-4H-1λ⁵-pyrazole indicates hypervalency, the bonding in the N-oxide group does not fit the classic linear 3c-4e model. The primary interaction is localized between the nitrogen and oxygen atoms. The electronic structure is more accurately depicted by the polar N⁺–O⁻ bond with significant resonance and back-donation contributions, as discussed previously nih.govrsc.orgnih.gov. This description, rooted in molecular orbital theory, effectively accounts for the charge distribution and high bond order of the N-O linkage. Therefore, while the 3c-4e model is a crucial concept for other hypervalent species, the bonding in this specific pyrazole N-oxide is better rationalized through the dative bond model enhanced by back-donation.

Aromaticity and Antiaromaticity Assessment in Pyrazole Systems

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. In the case of the 4H-pyrazole core, the presence of an sp³-hybridized carbon atom at position 4 interrupts the cyclic delocalization of π-electrons. This structural feature renders the ring non-aromatic, defining it instead as a diene system containing 4 π-electrons nih.gov. However, the electronic nature of this diene system can be profoundly influenced by substituents, leading to aromatic or antiaromatic character.

Theoretical Metrics for Aromaticity (e.g., NICS, HOMA)

Computational chemistry provides several metrics to quantify the aromatic character of a molecule. Two of the most common are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS is a magnetic criterion that measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current and aromaticity, whereas positive values suggest a paratropic ring current and antiaromaticity nih.gov. For the unsubstituted 4H-pyrazole scaffold, the calculated NICS(0) value is near zero, confirming its non-aromatic character. However, substitution at the C4 position can dramatically alter this. For example, computational studies on related 4H-pyrazoles show that electron-withdrawing substituents induce positive NICS values, signifying a shift toward antiaromaticity nih.gov.

| Compound | Substituent at C4 | NICS(0) (ppm) | Aromatic Character |

| 4H-Pyrazole | H, H | 0.5 | Non-aromatic nih.gov |

| 4,4-Difluoro-4H-pyrazole | F, F | 6.2 | Antiaromatic nih.gov |

| 4,4-Bis(trimethylsilyl)-4H-pyrazole | SiMe₃, SiMe₃ | -3.3 | Aromatic nih.gov |

HOMA is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in a cyclic system. HOMA values range from 1 for a fully aromatic system like benzene to 0 for a non-aromatic system mdpi.com. For the non-conjugated 4H-pyrazole diene system, a low HOMA value is expected. While extensively used to confirm the aromaticity of 1H-pyrazoles and other heteroaromatics, the application of HOMA to 4H-pyrazoles highlights their lack of inherent aromaticity and can quantify the structural changes that occur upon substitution researchgate.netmdpi.com.

Hyperconjugative Antiaromaticity in 4H-Pyrazoles

While the 4H-pyrazole ring is inherently non-aromatic, it can be activated toward a state of antiaromaticity through hyperconjugation, particularly when electronegative substituents are present at the C4 position nih.govrsc.org. This phenomenon, termed hyperconjugative antiaromaticity, results from the interaction between the σ-orbitals of the C4-substituent bonds and the 4π-electron system of the diene.

The mechanism involves the donation of electron density from the high-energy C-C σ-bonds into the low-energy π* antibonding orbitals of the diene. This delocalization is facilitated by highly electronegative substituents (like fluorine or oxygen), which lower the energy of the σ* orbitals of the C-C bonds, enhancing their interaction with the π system nih.gov. In a 4π-electron system, this cyclic delocalization is electronically unfavorable and destabilizing, which is the definition of antiaromaticity. This destabilization increases the ground-state energy of the molecule, making it a more reactive diene for applications such as inverse-electron-demand Diels-Alder reactions nih.govmit.edu.

Computational studies have quantified this destabilizing effect for various substituents at the C4 position. The degree of antiaromatic destabilization correlates with the electronegativity of the substituents, as shown by calculated reaction enthalpies from isodesmic equations rsc.orgnih.govrsc.org.

| Compound | Substituent at C4 | Destabilization Enthalpy (ΔH, kcal/mol) |

| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole (DMP) | Me, Me | 1.7 |

| 4-Oxo-3,5-diphenyl-4H-pyrazole, ethylene ketal (EKP) | -O(CH₂)₂O- | 7.8 |

| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | F, F | 12.8 |

These findings on C4-substituted systems, particularly the 4-oxo derivatives, provide a valuable theoretical framework for understanding the electronic behavior of the 4H-pyrazole ring in related molecules like 1-Oxo-4H-1λ⁵-pyrazole.

Reactivity and Reaction Mechanisms of 1 Oxo 4h 1λ⁵ Pyrazole and Derivatives

Mechanistic Investigations of Key Reaction Pathways

4H-Pyrazoles, particularly those with electron-withdrawing substituents at the C4 position, have emerged as highly reactive dienes in Diels-Alder cycloadditions, making them valuable reagents in "click" chemistry. nih.govnih.gov While 4H-pyrazoles with alkyl or chloro groups at the saturated C4 center typically require acid catalysis to participate in these reactions, derivatives bearing fluoro or oxo substituents react rapidly without a catalyst. nih.gov This enhanced reactivity has led to the investigation of 4-oxo-4H-pyrazoles as stable and effective bioorthogonal reagents. rsc.orgnih.gov

The reaction of 4-oxo-substituted 4H-pyrazoles with strained alkynes, such as endo-bicyclo[6.1.0]non-4-yne (BCN), proceeds rapidly. rsc.org This reactivity is attributed to a combination of factors including antiaromaticity, predistortion of the diene, and, in some cases, spirocyclization. nih.govnih.gov For instance, fluorination at the C4 position induces hyperconjugative antiaromaticity, which destabilizes the diene and significantly increases its Diels-Alder reactivity. nih.gov However, this also increases the diene's susceptibility to biological nucleophiles. nih.govnih.gov In contrast, 4-oxo-4H-pyrazoles offer a better balance of high reactivity and physiological stability. nih.govrsc.org

Computational studies have been instrumental in understanding and predicting the reactivity of these compounds. Density functional theory (DFT) calculations have shown that spirocyclic 4-oxo-4H-pyrazoles are more reactive than their acyclic counterparts. raineslab.com A spirocyclic 4-oxo-4H-pyrazole (OSP) demonstrated the highest Diels-Alder reactivity among known 4H-pyrazoles that are stable to biological nucleophiles, with a second-order rate constant of 0.17 M⁻¹ s⁻¹ for its reaction with a cyclooctyne. nih.gov This reactivity is comparable to other commonly used bioorthogonal reagents. nih.gov

Table 1: Comparison of Diels-Alder Reactivity for Various 4H-Pyrazole Derivatives

| 4H-Pyrazole Derivative | Key Feature | Reactivity Comparison | Reference |

| 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) | Hyperconjugative antiaromaticity | ~500,000 times faster than 4,4-dimethyl derivative with BCN | nih.gov |

| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | Asymmetric fluorination, puckered geometry | 7-fold lower reactivity than DFP, but higher stability | nih.govmit.edu |

| Spirocyclic 4-oxo-4H-pyrazole (OSP) | Spirocyclization, predistortion | High reactivity (k = 0.17 M⁻¹ s⁻¹ with cyclooctyne) and high stability | nih.gov |

| Oxetane (B1205548) 4H-pyrazole | Spirocyclization and hyperconjugation | Predicted activation energy comparable to highly reactive DFP | raineslab.com |

Intramolecular cyclization is a key reaction pathway for pyrazole (B372694) derivatives, leading to the formation of novel fused heterocyclic systems. Pyrazole N-oxides, in particular, serve as versatile precursors in these transformations. An unusual intramolecular cyclization of a pyrazole derivative using a mixture of nitric acid and trifluoroacetic anhydride, followed by reduction, was used to design and synthesize 6-Nitro-pyrazolo[3,4-c]furazanate 5-oxide, a new high-energy fused anion. rsc.orgrsc.org This strategy highlights the potential for constructing complex, nitrogen-rich fused rings from pyrazole N-oxide scaffolds. rsc.org

Another powerful tool for creating fused pyrazole systems is the intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.gov This method has been successfully employed to develop a simple and efficient route to novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govresearchgate.netoxazole ring systems starting from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. nih.gov The in situ generation of nitrile oxides from aldoximes, which then undergo 1,3-dipolar cycloaddition with a tethered alkene or alkyne, provides a regioselective and diastereoselective pathway to highly functionalized tricyclic structures. nih.gov

Furthermore, cascade reactions involving intramolecular cyclization have been developed for pyrazole synthesis. An efficient approach to preparing substituted pyrazoles involves a Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones. researchgate.net Similarly, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine affords 4-iodopyrazoles in good to high yields. acs.org These methods demonstrate the utility of intramolecular cyclization as a terminal step in a multi-reaction sequence to build the pyrazole core.

The chemistry of pyrazole N-oxides is characterized by their dual nature, involving both their formation through oxidation and their subsequent reactions, including deoxygenation. The pyrazole ring itself is generally resistant to oxidation, but specific transformations can be achieved. mdpi.com For instance, the oxidation of pyrazole to 4-hydroxypyrazole has been observed in biological systems, implicating the cytochrome P-450 system. nih.gov In synthetic chemistry, N-oxidation is a common strategy to modify the reactivity of the parent heterocycle. mdpi.comthieme-connect.de The N-oxide functional group activates the heteroaromatic ring toward both nucleophilic and electrophilic attack. mdpi.com

Pyrazole N-oxides can act as versatile and mild nucleophilic oxidants, particularly in metal-catalyzed reactions. thieme-connect.de This capability stems from the nucleophilic character of the oxygen atom and the relatively weak N-O bond, which has a bond dissociation energy of 63.3 kcal/mol in the analogous pyridine (B92270) N-oxide. thieme-connect.de This allows them to participate in a variety of powerful oxidative transformations, such as the gold-catalyzed oxidation of alkynes to generate α-oxo gold carbene intermediates. thieme-connect.de

Conversely, the deoxygenation of pyrazole N-oxides and other aza-aromatic N-oxides is a crucial transformation for restoring the parent aromatic system. organic-chemistry.org Various methods have been developed to achieve this, ranging from catalytic systems to electrochemical approaches. organic-chemistry.org Visible light-mediated metallaphotoredox catalysis provides a highly chemoselective method for deoxygenating N-heterocyclic N-oxides using Hantzsch esters as the reductant at room temperature. organic-chemistry.org This highlights the ability to selectively remove the N-oxide group while tolerating a wide array of other functional groups.

Controlling the position of functionalization on the pyrazole ring is critical for synthesizing targeted molecules. For pyrazole N-oxides, regioselective reactions have been developed that exploit the electronic modifications induced by the N-oxide group. A notable example is the first regioselective synthesis of C3-hydroxyarylated pyrazoles, achieved through the reaction of pyrazole N-oxides with arynes under mild conditions. nih.govresearchgate.net This method is significant because it does not require blocking groups at the C4 and C5 positions to achieve the desired regioselectivity. nih.govresearchgate.net

Direct C-H functionalization offers an atom-economical approach to modifying the pyrazole core. A hypervalent iodine-mediated electrophilic thio- and selenocyanation has been developed for the regioselective C4-functionalization of pyrazoles. beilstein-journals.org This protocol uses PhICl₂ and NH₄SCN or KSeCN to introduce thiocyanate (B1210189) or selenocyanate (B1200272) groups specifically at the C4 position, even in substrates where the C3 and C5 positions are unsubstituted. beilstein-journals.org

Base-mediated reactions can also provide high regioselectivity. The reaction of pyrylium (B1242799) salts with α-diazo compounds proceeds via an initial nucleophilic addition, followed by ring-opening and an intramolecular 1,5-cyclization to afford functionalized pyrazole-chalcones with specific substitution patterns. rsc.org Similarly, the synthesis of highly functionalized phenylaminopyrazoles can be achieved through a one-pot condensation, where the reaction conditions and the choice between a one-pot or stepwise protocol can influence the chemo- and regio-selectivity of the outcome. nih.gov

Table 2: Examples of Regioselective Functionalization of Pyrazole Derivatives

| Pyrazole Substrate | Reagents | Position Functionalized | Product Type | Reference |

| Pyrazole N-oxides | Arynes | C3 | C3-Hydroxyarylated pyrazoles | nih.govresearchgate.net |

| 1,3,5-substituted pyrazoles | PhICl₂, NH₄SCN/KSeCN | C4 | 4-Thio/selenocyanated pyrazoles | beilstein-journals.org |

| Pyrylium salts | α-Diazo-phosphonates/sulfones | N/A (Ring formation) | Functionalized pyrazole-chalcones | rsc.org |

| Active methylene (B1212753) reagents, phenylisothiocyanate, hydrazine (B178648) | N/A (One-pot synthesis) | Multiple | Tetra-substituted phenylaminopyrazoles | nih.gov |

Factors Governing Reactivity and Selectivity

The reactivity and selectivity of 1-oxo-4H-1λ⁵-pyrazole and its derivatives are governed by a complex interplay of steric and electronic factors. In Diels-Alder reactions, electronic effects are paramount. The introduction of electron-withdrawing groups, such as fluoro or oxo substituents at the C4 position of a 4H-pyrazole, dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition. nih.gov This is compounded by the induction of hyperconjugative antiaromaticity, which destabilizes the ground state of the diene, thereby reducing the activation energy of the reaction. nih.gov For example, hyperconjugative antiaromaticity destabilizes the 4,4-difluoro-4H-pyrazole scaffold by an estimated 5.8 kcal/mol. nih.gov

Steric factors also play a crucial role by influencing the conformation of the pyrazole ring. While the 4,4-difluoro-4H-pyrazole is planar, the less symmetric 4-fluoro-4-methyl-4H-pyrazole adopts a puckered, envelope-like geometry. nih.gov This predistortion brings the diene's conformation closer to that of the Diels-Alder transition state, which reduces the conformational penalty required to reach it and enhances reactivity. nih.govnih.gov This effect helps to offset the loss in reactivity that would otherwise result from diminished antiaromaticity. nih.gov Spirocyclization at the C4 position, as seen in spirocyclic 4-oxo-4H-pyrazoles, further enhances reactivity by pre-distorting the diene and reducing geminal repulsion in the transition state. nih.govraineslab.com

In functionalization reactions, both steric and electronic effects dictate regioselectivity. The electronic properties of substituents on the pyrazole ring influence the nucleophilicity and electrophilicity of different ring positions. mdpi.com For instance, in 1-vinylpyrazoles, substituents at the C5 position can sterically influence the conformation of the vinyl group, which in turn affects its reactivity in cycloaddition reactions. nih.gov The inherent electronic distribution of the pyrazole ring, with electron density concentrated at N1, N2, and C4, makes these positions susceptible to electrophilic attack, while the electron-deficient C3 and C5 positions are targets for nucleophiles. mdpi.com The presence of an N-oxide group further modifies this electron distribution, enabling regioselective reactions such as the C3-arylation with arynes. nih.gov

Role of Spirocyclization and Substituent Effects on 4H-Pyrazole Reactivity and Stability for Synthetic Utility

The reactivity and stability of the 4H-pyrazole scaffold can be precisely manipulated through spirocyclization and the strategic placement of substituents. These modifications are crucial for enhancing the synthetic utility of pyrazoles, particularly in cycloaddition reactions.

Spirocyclization, the fusion of a cyclic structure to the C4 position of the pyrazole ring, is a powerful strategy to enhance Diels-Alder reactivity. nih.govnih.gov This enhancement stems from the alleviation of geminal repulsion and the introduction of ring strain, which pre-distorts the diene into a conformation more suitable for cycloaddition. nih.govnih.govrsc.org For instance, converting a 4,4-dimethyl-4H-pyrazole to a spirocyclic cyclobutane (B1203170) derivative increases its predicted Diels-Alder reactivity by a factor of 190. nih.gov The size of the spirocycle is critical; four-membered rings are predicted to be the most reactive, though they can be synthetically challenging to access due to the propensity of intermediates to undergo rearrangement. nih.gov

Substituent effects also play a pivotal role. Electron-withdrawing groups at the C4 position significantly increase reactivity. Fluorination, for example, induces hyperconjugative antiaromaticity, which destabilizes the diene ground state and lowers the activation energy for cycloadditions. nih.govnih.govmit.edu A 4,4-difluoro-4H-pyrazole is predicted to be 620,000 times more reactive than its 4,4-dimethyl counterpart. nih.gov However, this heightened reactivity can compromise stability, making highly fluorinated pyrazoles susceptible to degradation by biological nucleophiles. nih.govnih.gov A balance can be struck; for example, 4-oxo-substituted 4H-pyrazoles demonstrate rapid Diels-Alder reactivity while exhibiting much greater stability, making them effective bioorthogonal reagents. nih.govrsc.orgresearchgate.net

The combination of spirocyclization and hyperconjugation can lead to a synergistic effect. An oxetane spirocycle at the C4 position, for instance, harmonizes these two effects to produce a highly reactive diene with a predicted reactivity 730,000 times greater than an unactivated pyrazole. nih.gov

Beyond cycloadditions, these structural modifications influence other pericyclic reactions. Spirocyclization dramatically accelerates the 1,5-sigmatropic shift in 4H-pyrazoles by releasing ring strain in the transition state. nih.gov Attaching a cyclobutane spirocycle enhances this rearrangement rate by a factor of 5.6 x 10⁹ in the neutral state. nih.gov Substituents at the C3 and C5 positions can also be used to control this reactivity. Replacing 3,5-diphenyl groups with 2-furanyl groups was found to decrease the rate of the 1,5-sigmatropic shift by a factor of 6.2 x 10⁵, enabling the isolation of spirocyclic intermediates that would otherwise rapidly rearrange. nih.gov

| C4-Substituent | Activation Energy (kcal/mol) | Relative Reactivity (vs. Dimethyl) |

|---|---|---|

| Dimethyl | 24.9 | 1 |

| Spiro-cyclobutane | 21.8 | 190 |

| Spiro-oxetane | 16.9 | 730,000 |

| Difluoro | 17.0 | 620,000 |

| Compound | State | Activation Energy (kcal/mol) |

|---|---|---|

| 4,4-Dimethyl-4H-pyrazole | Neutral | 34.9 |

| 4,4-Dimethyl-4H-pyrazol-1-ium | Protonated | 28.1 |

| Spirocyclic (cyclobutane) 4H-pyrazole | Neutral | 21.6 |

| Spirocyclic (cyclobutane) 4H-pyrazol-1-ium | Protonated | 14.1 |

Photochemical Reactivity and Photoinduced Processes of Pyrazole Derivatives

The introduction of a nitrogen-oxygen bond, as in 1-Oxo-4H-1λ⁵-pyrazole (a pyrazole N-oxide), and other substitutions significantly influences the photochemical behavior of the pyrazole core, opening pathways to unique molecular transformations.

Upon irradiation, heterocyclic N-oxides can undergo deoxygenation. nih.gov For example, pyridazine (B1198779) N-oxides, which are structurally related to pyrazole N-oxides, can serve as photoactivated precursors of atomic oxygen [O(³P)]. nih.gov This reactive oxygen species can then mediate C-H oxidation in other molecules. nih.gov Furthermore, photoredox catalysis can induce single-electron oxidation of pyridine N-oxides to generate N-oxy radicals, which can participate in reactions like the carbohydroxylation of olefins. acs.org

Photochemical stimulation of pyrazole derivatives can also lead to significant skeletal rearrangements. Irradiation of certain pyrazole derivatives can induce a photoisomerization reaction, forming a diazo intermediate which can then rearrange into other heterocyclic systems, such as imidazoles. researchgate.net

In more complex systems, the pyrazole moiety can direct the photochemical outcome. In terarylenes containing both a pyrazole and a 3-hydroxypyran-4-one fragment, UV irradiation does not lead to the expected 6π-electrocyclization. nih.govresearchgate.net Instead, the reaction proceeds exclusively as a contraction of the pyranone ring to yield unstable α-hydroxydiketones. nih.govresearchgate.net This indicates that the pyrazole fragment deactivates the 1,3,5-hexatriene (B1211904) system towards electrocyclization.

However, 6π-electrocyclization is a viable pathway for other pyrazole derivatives. For instance, 5-chloro-N-phenyl-1H-pyrazole-4-carboxamides undergo efficient photocyclization to produce pyrazolo[4,3-c]quinolin-4-ones. researchgate.net This process involves a 6π-electrocyclization followed by a nih.govrsc.org-hydrogen shift and subsequent tautomerism. researchgate.net The photochemical activation of tetrazoles can also be used to generate nitrile imines, which then undergo 1,3-dipolar cycloadditions with enones to furnish pyrazoline and pyrazole derivatives. researchgate.net

| Pyrazole System | Reaction Type | Key Intermediate/Process | Product(s) |

|---|---|---|---|

| Pyrazole N-Oxide Analogues (e.g., Pyridazine N-Oxides) | Photo-deoxygenation / Photoredox | Atomic Oxygen [O(³P)] / N-oxy radical | Deoxygenated heterocycle; oxidized substrates |

| Simple Pyrazole Derivative | Photoisomerization | Diazo intermediate | Imidazoles |

| Terarylene with Pyrazole and Pyranone | Ring Contraction | ESIPT-induced process | α-Hydroxydiketones |

| N-Phenyl-1H-pyrazole-4-carboxamides | Photocyclization | 6π-electrocyclization | Pyrazolo[4,3-c]quinolin-4-ones |

Advanced Characterization and Structural Elucidation of 1 Oxo 4h 1λ⁵ Pyrazole

Spectroscopic Methodologies for Structural Assignment

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic system of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Elucidating Connectivity and Stereochemistry

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Oxo-4H-1λ⁵-pyrazole, ¹H and ¹³C NMR would provide definitive evidence of its pyrazole (B372694) core and the influence of the N-oxide functional group.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyrazole ring (H3, H4, and H5). The chemical shifts would be influenced by the electron-withdrawing nature of the N-oxide group, which generally deshields adjacent protons. Protons at the 3- and 5-positions would likely appear at a lower field compared to the parent pyrazole. The H4 proton would appear as a triplet, coupled to both H3 and H5, while H3 and H5 would each appear as a doublet.

Table 1: Predicted NMR Spectroscopic Data for 1-Oxo-4H-1λ⁵-pyrazole

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H3 | Downfield relative to pyrazole | Doublet | JH3-H4 |

| ¹H | H4 | Intermediate | Triplet | JH4-H3, JH4-H5 |

| ¹H | H5 | Downfield relative to pyrazole | Doublet | JH5-H4 |

| ¹³C | C3 | Downfield relative to pyrazole | - | - |

| ¹³C | C4 | Intermediate | - | - |

| ¹³C | C5 | Downfield relative to pyrazole | - | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-Oxo-4H-1λ⁵-pyrazole (C₃H₄N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined. A key diagnostic feature for N-oxides in mass spectrometry is the characteristic loss of an oxygen atom. This "deoxygenation" results in a prominent fragment ion at [M+H-16]⁺, which would strongly support the presence of the N-oxide functionality.

Table 2: Expected HRMS Data for 1-Oxo-4H-1λ⁵-pyrazole

| Ion | Formula | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| [M+H]⁺ | C₃H₅N₂O⁺ | 85.03964 | Molecular ion peak |

| [M+H-16]⁺ | C₃H₅N₂⁺ | 69.04472 | Prominent fragment from loss of oxygen |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrations. The most significant feature in the IR and Raman spectra of 1-Oxo-4H-1λ⁵-pyrazole would be the bands associated with the N-O group. The N-O stretching vibration is typically a strong band observed in the 1200-1350 cm⁻¹ region. Other notable vibrations would include C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N ring stretching (1400-1600 cm⁻¹), and various C-H bending modes. nist.govnist.govresearchgate.netspectrabase.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic structure of conjugated systems. The parent pyrazole exhibits a strong π→π* transition band around 203-210 nm. nih.govrsc.orgresearchgate.net The N-oxide group, acting as an auxochrome, would be expected to interact with the π-system of the pyrazole ring. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption bands, indicating a change in the electronic transition energies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of 1-Oxo-4H-1λ⁵-pyrazole. spast.orgmdpi.commdpi.comresearchgate.net

Analysis of Bond Lengths and Angles in Crystalline Structures

A successful single-crystal X-ray diffraction analysis would yield precise data on all bond lengths and angles within the molecule. Key parameters of interest would include the N-O bond length, the geometry around the N1 nitrogen, and the planarity of the pyrazole ring. The N-O bond length would be expected to be in the range typical for heteroaromatic N-oxides. The analysis would also reveal how the N-oxide group affects the bond lengths and angles within the pyrazole ring compared to the parent pyrazole molecule. Furthermore, the crystal packing analysis would elucidate intermolecular interactions such as hydrogen bonding or π-stacking.

Table 3: Key Molecular Parameters to be Determined by X-ray Crystallography

| Parameter | Atoms Involved | Significance |

|---|---|---|

| Bond Length | N1-O | Confirms the N-oxide functionality |

| Bond Length | N1-N2, N2-C3, etc. | Shows the effect of N-oxidation on the ring structure |

| Bond Angle | O-N1-N2, O-N1-C5 | Defines the geometry of the N-oxide group |

| Torsion Angles | - | Determines the planarity of the pyrazole ring |

Conformational Analysis and Intermolecular Interactions in the Solid State

Molecular Conformation

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of pyrazole derivatives. These theoretical models can provide insights into bond lengths, bond angles, and dihedral angles, further supporting the expected planar conformation of the pyrazole ring in 1-Oxo-4H-1λ⁵-pyrazole.

Intermolecular Interactions

The presence of the N-oxide functional group is a critical determinant of the intermolecular interactions in the solid state. The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor, a feature that has been widely observed in the crystal structures of various heterocyclic N-oxides. This capability to form strong hydrogen bonds plays a dominant role in the formation of supramolecular assemblies.

In the case of pyrazole derivatives that contain a hydrogen bond donor, such as an N-H group, a variety of hydrogen-bonding motifs have been observed, including dimers, trimers, tetramers, and infinite chains (catemers). nih.gov The specific motif adopted depends on the nature and position of substituents on the pyrazole ring.

For 1-Oxo-4H-1λ⁵-pyrazole, while it lacks a traditional N-H donor, the C-H groups on the pyrazole ring can act as weak hydrogen bond donors to the N-oxide oxygen of neighboring molecules, leading to the formation of C-H···O interactions. These interactions, although weaker than conventional N-H···O or O-H···O bonds, can be numerous and collectively contribute significantly to the stability of the crystal lattice.

The following table summarizes the expected types of intermolecular interactions and their characteristics based on studies of related pyrazole N-oxides.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Weak Hydrogen Bond | C-H (pyrazole ring) | O (N-oxide) | 2.2 - 2.8 | Directional, contributes to network formation |

| π-π Stacking | Pyrazole ring (π-system) | Pyrazole ring (π-system) | 3.3 - 3.8 | Non-directional, contributes to packing density |

It is important to note that the actual solid-state structure and the precise nature of the intermolecular interactions for 1-Oxo-4H-1λ⁵-pyrazole can only be definitively determined through experimental methods such as single-crystal X-ray diffraction. The information presented here is an extrapolation based on the well-documented behavior of analogous compounds.

Applications in Advanced Organic Synthesis and Catalysis

1-Oxo-4H-1λ⁵-pyrazole as a Versatile Synthetic Building Block for Complex Molecules

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and its utility as a structural unit in more complex molecules. nih.govnih.gov The introduction of a hypervalent N-oxo moiety onto the 4H-pyrazole core, creating 1-Oxo-4H-1λ⁵-pyrazole, would significantly expand its synthetic utility. This modification could transform the pyrazole ring from a relatively stable aromatic system into a highly reactive and versatile building block.

Drawing a parallel with 4-oxo-4H-pyrazoles, which are known to act as reactive dienes in catalyst-free Diels-Alder reactions, the 1-oxo-λ⁵ derivative could exhibit enhanced or altered cycloaddition capabilities. nih.govrsc.org The hypervalent nitrogen center would substantially modify the electronic landscape of the diene system, potentially influencing both the rate and selectivity of such reactions. This could provide a novel pathway for the stereocontrolled synthesis of complex polycyclic nitrogen-containing frameworks.

Furthermore, the N-O bond in the 1-Oxo-4H-1λ⁵-pyrazole system could serve as a latent functional group. Under specific conditions (e.g., thermal, photochemical, or Lewis acid catalysis), this bond could be cleaved to generate highly reactive intermediates, such as nitrenium ions or radical species, enabling unique intramolecular cyclization or intermolecular coupling reactions. This latent reactivity makes it a promising building block for constructing intricate molecular designs that are not readily accessible through conventional synthetic methods. chemscene.com

Role of Hypervalent Nitrogen Compounds as Reagents or Catalysts

Hypervalent compounds, particularly those of main group elements like iodine, have become indispensable reagents and catalysts in modern organic synthesis due to their unique reactivity patterns. researchgate.netresearchgate.net These compounds feature a central atom with more than the traditional octet of electrons in its valence shell, often engaging in three-center-four-electron (3c-4e) bonding. rsc.orgwikipedia.org While hypervalent compounds of heavier elements are common, those of light second-row elements like nitrogen have remained a formidable synthetic challenge. rsc.org

The successful isolation and characterization of stable hypervalent nitrogen species, such as certain pentacoordinate nitrogen cationic radicals, have confirmed their existence and unique geometries, often adopting a trigonal bipyramidal structure. nih.govresearchgate.net These structures possess weak, long-range interactions between the central nitrogen and coordinating ligands. rsc.orgresearchgate.net This distinct structural and electronic nature suggests that compounds like 1-Oxo-4H-1λ⁵-pyrazole could function as potent reagents or catalysts. By analogy to hypervalent iodine chemistry, they could mediate a range of oxidative transformations, including C-H functionalization and the formation of carbon-heteroatom bonds, under metal-free conditions. researchgate.net

Table 1: Comparison of Bonding and Potential Reactivity

| Feature | Conventional Pyrazole | Hypothetical 1-Oxo-4H-1λ⁵-pyrazole |

|---|---|---|

| Nitrogen Valence State | Trivalent (N-3) | Hypervalent (λ⁵, 10-N-5 class) |

| Key Bonding Feature | Standard 2c-2e covalent bonds | Potential 3c-4e hypervalent bond |

| Primary Reactivity | Aromatic substitution, N-alkylation | Cycloadditions, oxidative group transfer, radical generation |

| Role in Synthesis | Stable heterocyclic scaffold | Reactive building block, potential organocatalyst |

Pyrazole derivatives are well-established as exceptional chelating ligands in transition-metal catalysis. researchgate.netmdpi.com Their ability to form stable complexes with a wide array of metals has been exploited in various catalytic processes. The incorporation of a hypervalent N-oxo group into a pyrazole ligand, as in 1-Oxo-4H-1λ⁵-pyrazole, could introduce novel properties to the resulting metal complexes.

The hypervalent center could influence the catalytic cycle in several ways:

Electronic Modulation: The N-oxo group can act as a strong electron-withdrawing or donating group, depending on its bonding nature, thereby fine-tuning the electronic properties of the metal center. This modulation can significantly impact the reactivity and selectivity of the catalyst.

Hemilability: The oxygen atom of the N-oxo group could act as a hemilabile ligand, capable of coordinating to the metal center at one stage of the catalytic cycle and dissociating at another. This behavior can open up a coordination site, facilitating substrate binding or product release.

Redox Activity: The hypervalent nitrogen center itself could be redox-active, participating directly in the catalytic cycle by acting as an electron sink or source, enabling transformations that are inaccessible with traditional pyrazole ligands.

These features could lead to the development of a new class of ligands for challenging catalytic transformations, such as C-H activation and asymmetric catalysis. researchgate.net

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has grown into a major pillar of modern synthesis, particularly for stereoselective transformations. nih.gov Hypervalent iodine compounds have been successfully employed as organocatalysts for a variety of reactions, including oxidations and group transfer processes. researchgate.net

By analogy, a stable hypervalent nitrogen compound like 1-Oxo-4H-1λ⁵-pyrazole could function as a novel organocatalyst. Its potential applications in stereoselective synthesis could include:

Asymmetric Oxidations: A chiral version of the 1-Oxo-4H-1λ⁵-pyrazole could be designed to act as a stereoselective oxidant, transferring its oxygen atom to a substrate (e.g., a sulfide (B99878) or an olefin) with high enantioselectivity.

Group Transfer Reactions: The hypervalent nitrogen could facilitate the transfer of other functional groups. For instance, derivatives could be synthesized to transfer azido, cyano, or other groups to nucleophiles in an asymmetric fashion.

The development of such nitrogen-based hypervalent organocatalysts would offer an environmentally benign, metal-free alternative to many existing catalytic systems. nih.gov

Development of Novel Molecular Scaffolds via 1-Oxo-4H-1λ⁵-pyrazole Chemistry

The creation of novel molecular scaffolds is a primary objective in drug discovery and materials science, as new core structures often lead to compounds with unique properties and biological activities. nih.govresearchgate.net The inherent reactivity of the 1-Oxo-4H-1λ⁵-pyrazole system could be harnessed to generate unprecedented molecular frameworks.

The strain and unique electronic nature associated with the hypervalent nitrogen center could predispose the pyrazole ring to undergo novel rearrangement or ring-expansion reactions. For example, upon activation, the molecule could undergo skeletal reorganization to form other heterocyclic systems that are difficult to synthesize via traditional routes. Such transformations would provide rapid access to diverse and structurally complex chemical libraries, accelerating the discovery of new bioactive agents. mdpi.com

Table 2: Potential Synthetic Transformations for Scaffold Development

| Reaction Type | Substrate | Potential Product Scaffold |

|---|---|---|

| [4+2] Cycloaddition | 1-Oxo-4H-1λ⁵-pyrazole + Alkyne | Fused bicyclic pyrazole derivative |

| Ring Rearrangement | Activated 1-Oxo-4H-1λ⁵-pyrazole | Expanded 1,2-diazepine or pyridazine (B1198779) derivatives |

| Intramolecular C-H Amination | Substituted 1-Oxo-4H-1λ⁵-pyrazole | Polycyclic N-heterocycles |

| Reductive Ring Opening | 1-Oxo-4H-1λ⁵-pyrazole | Functionalized acyclic diamines |

Strategies for Enhanced Reactivity and Selectivity in Synthetic Transformations

To fully exploit the synthetic potential of a reactive species like 1-Oxo-4H-1λ⁵-pyrazole, strategies to control its reactivity and selectivity are essential. The structure of the pyrazole core offers multiple positions for substitution, providing a means to sterically and electronically tune its behavior.

Steric Control: Introducing bulky substituents at the C3 and C5 positions of the pyrazole ring could direct the approach of reagents to a specific face of the molecule, enhancing diastereoselectivity in cycloaddition or group transfer reactions.

Electronic Tuning: Placing electron-donating or electron-withdrawing groups on the pyrazole ring can modulate the energy levels of the frontier molecular orbitals, thereby altering the molecule's reactivity profile. For instance, electron-withdrawing groups could enhance its oxidative capacity or its reactivity as a dienophile.

Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrazole framework would enable enantioselective transformations, a critical requirement for the synthesis of pharmaceuticals.

By systematically modifying the pyrazole backbone, the reactivity of the hypervalent N-oxo center can be precisely controlled, allowing for its strategic application in complex synthetic sequences where high levels of selectivity are demanded.

Q & A

Q. How do hydrophobicity and logP values influence pyrazole binding to cytochrome P450 enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.